2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide
Description
BenchChem offers high-quality 2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O2S/c35-28(31-17-16-23-10-4-1-5-11-23)22-37-30-32-27-15-14-25(33-18-8-3-9-19-33)20-26(27)29(36)34(30)21-24-12-6-2-7-13-24/h1-2,4-7,10-15,20H,3,8-9,16-19,21-22H2,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMNWZPUFMPUDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC(=O)NCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. Piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals. They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs.
Biological Activity
The compound 2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide is a complex organic molecule with potential therapeutic applications. Its structure features a quinazoline core, a piperidine ring, and a sulfanylacetamide group, which contribute to its biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 488.61 g/mol. The compound's structure can be represented as follows:
- InChI Key : DYCSKHKXMFWNNU-UHFFFAOYSA-N
- SMILES : CC1=CC(=NN1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCCCC4)C(=O)N2CC5=CC=CC=C5
Anticonvulsant Activity
Recent studies have indicated that compounds similar to 2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide exhibit significant anticonvulsant properties. For instance, derivatives of N'-benzyl 2-amino acetamides showed effective anticonvulsant activity in animal models, surpassing traditional medications like phenobarbital in efficacy . This suggests that the target compound may also possess similar properties due to its structural similarities.
COX Inhibition
Compounds within the quinazoline family have been explored for their COX (cyclooxygenase) inhibitory activities, particularly COX-2. Studies have shown that certain derivatives exhibit substantial COX-2 inhibition, which is crucial for anti-inflammatory effects. For example, some synthesized quinazoline derivatives achieved up to 47.1% COX-2 inhibition at concentrations of 20 μM . Given the structural characteristics of our compound, it may also demonstrate COX inhibitory activity.
The biological activity of 2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide likely involves interactions with specific enzymes or receptors. The sulfanyl group may facilitate binding to various biological targets, modulating their activity and leading to therapeutic effects. The exact pathways remain to be elucidated but may involve anti-inflammatory and anticonvulsant mechanisms.
Research Findings and Case Studies
Several studies have investigated similar compounds for their biological activities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
